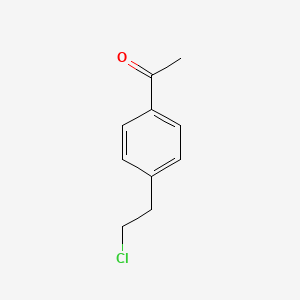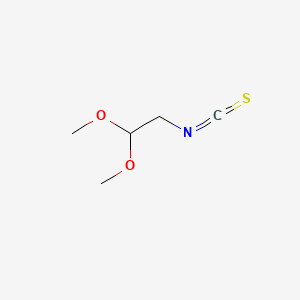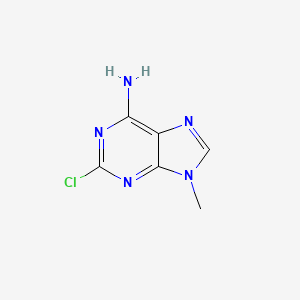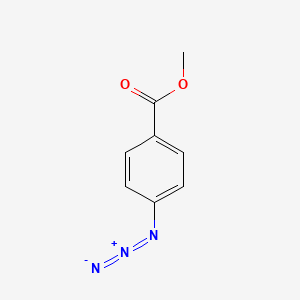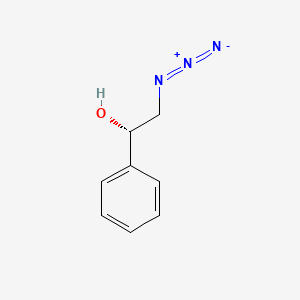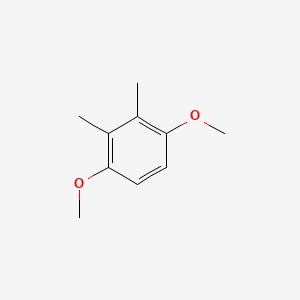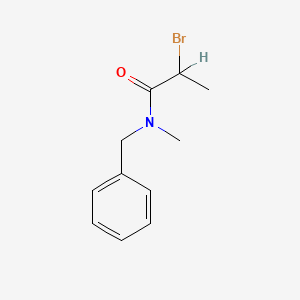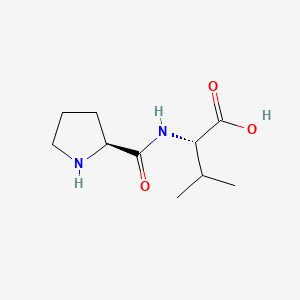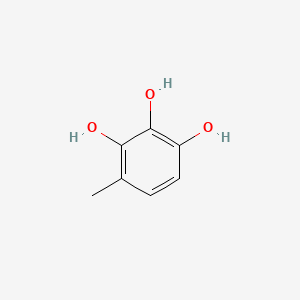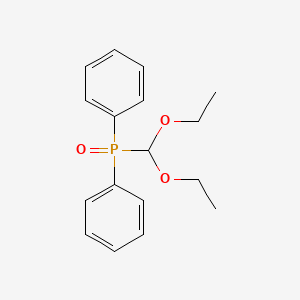
(Diethoxymethyl)diphenylphosphine oxide
Overview
Description
(Diethoxymethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P and a molecular weight of 304.32 g/mol . This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties. It is primarily used in research settings and has applications in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Diethoxymethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with diethoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
Ph2P(O)H+ClCH2OCH2CH3→Ph2P(O)CH2OCH2CH3+HCl
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (Diethoxymethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Scientific Research Applications
(Diethoxymethyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and flame retardants.
Mechanism of Action
The mechanism of action of (Diethoxymethyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making it a valuable ligand in catalysis. The compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Diphenylphosphine oxide
- Diethoxymethylphosphine oxide
- Triphenylphosphine oxide
Comparison: (Diethoxymethyl)diphenylphosphine oxide is unique due to the presence of both ethoxy and phenyl groups attached to the phosphine oxide. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to its analogs .
Properties
IUPAC Name |
[diethoxymethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O3P/c1-3-19-17(20-4-2)21(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSRYMVZGUQOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174577 | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-20-1 | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (Diethoxymethyl)diphenylphosphine oxide in organic synthesis?
A1: this compound serves as a readily available Horner–Wittig reagent. [] It effectively converts aldehydes and ketones into homologous O,O-ketene acetals, valuable intermediates in organic synthesis. []
Q2: Can you describe the synthesis of this compound and its key characteristics?
A2: this compound is synthesized by reacting Chlorodiphenylphosphine with Triethyl Orthoformate. [] The reaction proceeds through an Arbuzov rearrangement, yielding the desired product with high purity. The compound exhibits a melting point of 77–79 °C. Spectroscopic data includes a 31P NMR signal at δ -25.5 ppm (relative to H3PO4) and a 13C NMR signal at δ 104.7 ppm for the methine carbon. [] It shows good solubility in organic solvents like benzene, tetrahydrofuran (THF), and ether. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


